molecular formula C9H7ClO2 B2877386 7-chloro-5-methylbenzofuran-3(2H)-one CAS No. 3261-10-7

7-chloro-5-methylbenzofuran-3(2H)-one

Cat. No.: B2877386
CAS No.: 3261-10-7
M. Wt: 182.6
InChI Key: TTWBRSXCYFWVFJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-chloro-5-methylbenzofuran-3(2H)-one: is an organic compound belonging to the benzofuran family. Benzofurans are heterocyclic compounds containing a fused benzene and furan ring. The presence of a chlorine atom at the 7th position and a methyl group at the 5th position makes this compound unique. It is used in various chemical and pharmaceutical applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-chloro-5-methylbenzofuran-3(2H)-one typically involves the following steps:

    Starting Materials: The synthesis begins with 2-chlorophenol and 2-methylfuran.

    Friedel-Crafts Acylation: The initial step involves the acylation of 2-chlorophenol with an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) to form an intermediate.

    Cyclization: The intermediate undergoes cyclization in the presence of a dehydrating agent like phosphorus oxychloride (POCl3) to form the benzofuran ring.

    Chlorination: The final step involves the selective chlorination of the benzofuran ring at the 7th position using a chlorinating agent like thionyl chloride (SOCl2).

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Reactors: Using large-scale reactors for the Friedel-Crafts acylation and cyclization steps.

    Continuous Flow Systems: Implementing continuous flow systems to enhance reaction efficiency and yield.

    Purification: Employing advanced purification techniques such as recrystallization and chromatography to obtain high-purity product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 7-chloro-5-methylbenzofuran-3(2H)-one can undergo oxidation reactions to form corresponding quinones.

    Reduction: Reduction of the compound can lead to the formation of dihydrobenzofuran derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorine atom.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products:

    Oxidation Products: Quinones and related compounds.

    Reduction Products: Dihydrobenzofuran derivatives.

    Substitution Products: Substituted benzofuran derivatives with various functional groups.

Scientific Research Applications

Chemistry:

  • Used as a building block in the synthesis of more complex organic molecules.
  • Employed in the study of reaction mechanisms and pathways.

Biology:

  • Investigated for its potential biological activities, including antimicrobial and antifungal properties.

Medicine:

  • Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.

Industry:

  • Utilized in the production of specialty chemicals and materials.
  • Applied in the development of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of 7-chloro-5-methylbenzofuran-3(2H)-one involves its interaction with specific molecular targets. The compound can:

  • Inhibit certain enzymes by binding to their active sites.
  • Interfere with cellular processes by integrating into biological membranes.
  • Modulate signaling pathways by interacting with receptors and other proteins.

Comparison with Similar Compounds

    5-chlorobenzofuran-3(2H)-one: Lacks the methyl group at the 5th position.

    7-chlorobenzofuran-3(2H)-one: Lacks the methyl group at the 5th position.

    5-methylbenzofuran-3(2H)-one: Lacks the chlorine atom at the 7th position.

Uniqueness:

  • The presence of both a chlorine atom at the 7th position and a methyl group at the 5th position makes 7-chloro-5-methylbenzofuran-3(2H)-one unique.
  • This unique substitution pattern imparts distinct chemical and biological properties, making it valuable in various applications.

Properties

IUPAC Name

7-chloro-5-methyl-1-benzofuran-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClO2/c1-5-2-6-8(11)4-12-9(6)7(10)3-5/h2-3H,4H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TTWBRSXCYFWVFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C(=C1)Cl)OCC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.